

Application Notes and Protocols for NY0116 (Amivantamab) in Primary Cell Culture

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Compound of Interest				
Compound Name:	NY0116			
Cat. No.:	B537881	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY0116, identified as Amivantamab, is a fully human bispecific antibody with a low fucose, IgG1-based structure. It is designed to concurrently target the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET), two key receptor tyrosine kinases implicated in oncogenesis and tumor progression.[1] Amivantamab is approved for the treatment of adult patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, whose disease has progressed on or after platinum-based chemotherapy.[2] Preclinical and clinical data have demonstrated its activity against a range of EGFR mutations, including exon 19 deletions, L858R substitutions, and exon 20 insertions, as well as MET mutations and amplifications.[1]

The multifaceted mechanism of action of Amivantamab makes it a subject of significant interest in cancer research. It employs three primary anti-tumor strategies:

- Ligand Blocking: Amivantamab binds to the extracellular domains of both EGFR and MET, sterically hindering the binding of their respective ligands (e.g., EGF and HGF). This action prevents receptor dimerization and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[3][4]
- Receptor Degradation: Upon binding, Amivantamab induces the internalization and downregulation of both EGFR and MET on the cancer cell surface. This leads to the



degradation of the receptors, further diminishing their signaling capacity.

 Immune Cell-Directing Activity: Engineered with low core fucosylation, the Fc region of Amivantamab exhibits enhanced binding to Fcy receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages. This enhanced binding facilitates potent antibodydependent cellular cytotoxicity (ADCC) and trogocytosis, leading to the direct killing of tumor cells.

These application notes provide a detailed protocol for the use of **NY0116** (Amivantamab) in primary cell culture models, enabling researchers to investigate its efficacy and mechanism of action in a physiologically relevant setting.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vitro studies of Amivantamab.

Table 1: In Vitro Anti-Tumor Activity of Amivantamab in NSCLC Cell Lines

Cell Line	EGFR Mutation Status	MET Status	Assay	Endpoint	Result	Referenc e
H292	Wild-type	Amplified	ADCC	% Lysis	Increased lysis vs. control	
H1975	L858R, T790M	Wild-type	ADCC	% Lysis	Increased lysis vs. control	
HCC827	exon 19 deletion	Wild-type	Tumor Growth	% Inhibition (Day 34)	99.8% (p < 0.05)	•
Ba/F3	Various Exon20ins	N/A	Receptor Expression	Downregul ation	Decreased EGFR & MET	-

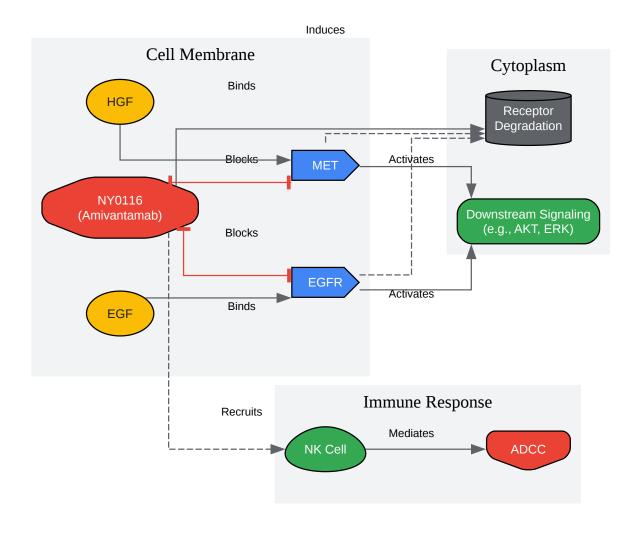


Table 2: Clinical Efficacy of Amivantamab in Patients with EGFR Exon 20 Insertion NSCLC (CHRYSALIS Study)

Parameter	Value	95% Confidence Interval	Reference
Overall Response Rate (ORR)	40%	29% - 51%	
Clinical Benefit Rate (CBR)	74%	63% - 83%	
Median Duration of Response (DOR)	11.1 months	6.9 months - Not Reached	
Median Progression- Free Survival (PFS)	8.3 months	6.5 months - 10.9 months	-
Median Overall Survival (OS)	22.8 months	14.6 months - Not Reached	-

Signaling Pathways and Experimental Workflow

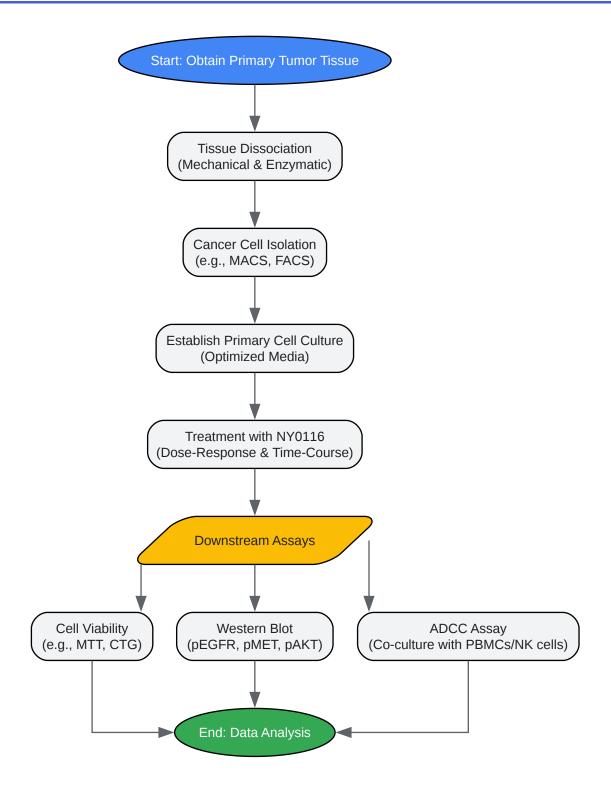




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Caption: Mechanism of action of NY0116 (Amivantamab).





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Caption: Experimental workflow for **NY0116** in primary cell culture.

Experimental Protocols



Protocol 1: Establishment of Primary Cancer Cell Cultures from Tumor Tissue

Materials:

- Fresh tumor tissue collected under sterile conditions
- Transport medium (e.g., DMEM/F-12 with 10% FBS, 1x Penicillin-Streptomycin)
- Sterile PBS (Ca2+/Mg2+ free)
- Digestion solution (e.g., Collagenase Type IV, Dispase)
- DNase I
- · Red Blood Cell Lysis Buffer
- Primary cell culture medium (serum-free or low-serum, supplemented with appropriate growth factors)
- Sterile cell culture flasks/plates
- Cell strainers (e.g., 70-100 μm)
- Centrifuge
- Biosafety cabinet

Methodology:

- Tissue Preparation:
 - Wash the fresh tumor tissue 2-3 times with sterile, ice-cold PBS to remove any contaminants.
 - In a sterile petri dish, mechanically mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.



Enzymatic Digestion:

- Transfer the minced tissue to a sterile conical tube containing the pre-warmed digestion solution.
- Incubate at 37°C for 30-90 minutes with gentle agitation, depending on the tissue type.
- \circ Add DNase I (final concentration ~100 µg/mL) during the last 10 minutes of incubation to prevent cell clumping.

Cell Dissociation and Filtration:

- Neutralize the enzyme activity by adding an equal volume of complete medium containing FBS.
- Gently pipette the cell suspension up and down to further dissociate the tissue.
- Pass the cell suspension through a sterile cell strainer to remove any undigested tissue clumps.

· Cell Isolation and Plating:

- Centrifuge the filtered cell suspension at 200 x g for 5 minutes.
- If necessary, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Quench the lysis with excess PBS.
- Resuspend the final cell pellet in the appropriate primary cell culture medium.
- Perform a cell count and viability assessment (e.g., using Trypan Blue).
- Seed the cells onto culture flasks or plates at a desired density.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.

Culture Maintenance:

Allow the cells to attach and grow, monitoring them daily.



- Change the medium every 2-3 days.
- Subculture the cells before they reach confluency to maintain their proliferative state.

Protocol 2: In Vitro Treatment of Primary Cancer Cells with NY0116 (Amivantamab)

Materials:

- Established primary cancer cell cultures
- NY0116 (Amivantamab) stock solution
- · Primary cell culture medium
- Sterile microplates (e.g., 96-well, 24-well, or 6-well)
- Cell counting solution or instrument

Methodology:

- Cell Seeding:
 - Harvest primary cells from culture flasks using a gentle dissociation reagent (e.g., TrypLE).
 - Perform a cell count and seed the cells into microplates at a predetermined density. The optimal density will depend on the cell type and the duration of the experiment.
 - Allow the cells to adhere and stabilize for 24 hours in the incubator.
- Preparation of NY0116 Dilutions:
 - Prepare a series of dilutions of NY0116 in the primary cell culture medium to achieve the desired final concentrations for the dose-response experiment.
- Cell Treatment:
 - Carefully aspirate the medium from the wells.



- Add the medium containing the different concentrations of NY0116 to the respective wells.
 Include a vehicle control (medium without NY0116).
- Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
- Endpoint Analysis:
 - Following the incubation period, perform downstream assays as required (see Protocol 3).

Protocol 3: Downstream Assays for Assessing NY0116 Efficacy

A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

- After the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well
 according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot doseresponse curves to determine the IC50 value.
- B. Western Blot for Signaling Pathway Analysis
- After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against total and phosphorylated forms of EGFR, MET, AKT, and ERK.
- Incubate with the appropriate HRP-conjugated secondary antibodies.



- Visualize the protein bands using a chemiluminescence detection system.
- C. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
- Isolate peripheral blood mononuclear cells (PBMCs) or NK cells (effector cells) from healthy donor blood.
- Label the primary cancer cells (target cells) with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
- Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios in the presence of different concentrations of **NY0116**.
- Include control groups with target cells alone, target and effector cells without antibody, and a maximum lysis control (target cells treated with a lysis buffer).
- Incubate the co-culture for 4-6 hours.
- Measure the release of the dye or isotope into the supernatant, which corresponds to the extent of cell lysis.
- Calculate the percentage of specific lysis for each condition.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively utilize **NY0116** (Amivantamab) in primary cell culture models. These methodologies will facilitate detailed investigations into its mechanisms of action and its potential as a therapeutic agent in various cancer types, ultimately contributing to the advancement of targeted cancer therapies.

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